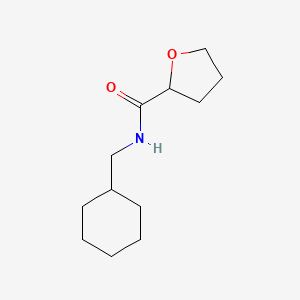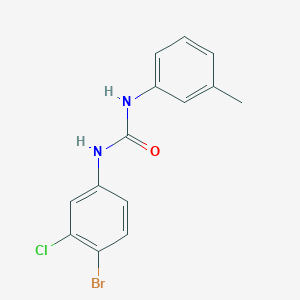
N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide
Description
N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide belongs to a class of compounds that include tetrahydrofuran derivatives. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The structure of N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide suggests it could have interesting chemical and physical properties, warranting detailed study.
Synthesis Analysis
The synthesis of related compounds, such as D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate from D-ribose, demonstrates the potential methods for synthesizing tetrahydrofuran derivatives. This process involves the oligomerization of the monomer to form various carbopeptoids, indicating a pathway that could be adapted for N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide (Hungerford et al., 2000).
Molecular Structure Analysis
The crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, for example, provides insights into the molecular conformation and stabilization mechanisms, such as intramolecular hydrogen bonding, that might be relevant to N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide (Özer et al., 2009).
Chemical Reactions and Properties
Related research into the synthesis and reactivity of tetrahydrofuran derivatives, like the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions, highlights the chemical versatility of tetrahydrofuran compounds. These studies can shed light on the types of chemical reactions N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide might undergo (Aleksandrov et al., 2017).
Physical Properties Analysis
The study of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block highlights the potential physical properties of furan derivatives. These properties include glass transition temperatures and crystallinity, which could be relevant for understanding the physical behavior of N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide (Jiang et al., 2014).
Chemical Properties Analysis
The enzymatic polymerization of furanic-aliphatic polyamides demonstrates the potential for creating sustainable materials from furan derivatives. This research can inform the chemical properties and applications of N-(cyclohexylmethyl)tetrahydro-2-furancarboxamide in materials science (Jiang et al., 2015).
properties
IUPAC Name |
N-(cyclohexylmethyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKRBLRWDFPWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4616261.png)
![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B4616280.png)
![1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4616282.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4616291.png)
![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B4616294.png)

![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)


![1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)
![4-ethyl-2-(4-fluorophenyl)-5-(4-morpholinyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4616369.png)